Methyl sinapate

Übersicht

Beschreibung

Methyl sinapate is an ester derivative of sinapic acid, a naturally occurring hydroxycinnamic acid. It is commonly found in plants, particularly in the Brassicaceae family. This compound is known for its photoprotective properties, making it a significant compound in the development of natural sunscreens. Its ability to absorb ultraviolet radiation and convert it into harmless heat makes it an ideal candidate for protecting biological tissues from UV damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl sinapate can be synthesized through the esterification of sinapic acid with methanol. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, this compound can be produced by extracting sinapic acid from plant sources, followed by its esterification with methanol. The extraction process involves the use of solvents such as ethanol or methanol to isolate sinapic acid from plant biomass. The esterification process is then scaled up using industrial reactors and continuous flow systems to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl sinapate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sinapic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of dihydrosinapic acid derivatives. Sodium borohydride is a common reducing agent used in this reaction.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide

Major Products:

Oxidation: Sinapic acid, oxidized sinapate derivatives.

Reduction: Dihydrosinapic acid derivatives.

Substitution: Amino or thiol-substituted sinapate derivatives

Wissenschaftliche Forschungsanwendungen

Photoprotection and Sunscreen Development

Natural Sunscreen Properties:

Methyl sinapate is a prominent candidate for developing natural sunscreen filters due to its ability to absorb UV radiation effectively. Research indicates that MS exhibits strong photoprotective properties, making it an ideal model for designing artificial sunscreen agents with improved absorption and stability characteristics. Studies utilizing high-resolution laser spectroscopy have demonstrated that MS can undergo various excited-state dynamics, crucial for understanding its efficacy as a UV filter .

Mechanisms of Action:

The excited-state dynamics of this compound reveal complex decay pathways that contribute to its long-lived electronically excited states. These pathways are essential for the compound's ability to dissipate energy efficiently upon UV exposure, thereby preventing cellular damage . The structural changes that occur upon electronic excitation further enhance its protective capabilities against harmful UV radiation .

Antioxidant Properties

Biological Activity:

this compound has been shown to possess significant antioxidant properties, which are vital in protecting cells from oxidative stress. This characteristic is particularly relevant in the context of skin health and the prevention of photoaging caused by UV exposure. The compound's ability to scavenge free radicals contributes to its potential as a functional ingredient in cosmetic formulations aimed at enhancing skin protection and rejuvenation .

Applications in Pharmaceuticals:

The antioxidant activity of this compound positions it as a valuable ingredient in pharmaceutical products targeting oxidative stress-related conditions. Its role as a bioactive compound suggests potential applications in developing therapies for various diseases linked to oxidative damage .

Industrial Applications

Food and Cosmetic Additives:

Due to its bioactive properties, this compound is being explored as an additive in food and cosmetic industries. Its natural origin and safety profile make it an attractive alternative to synthetic additives, aligning with the growing consumer demand for clean-label products .

Sustainable Material Development:

this compound can also be utilized in developing biobased materials and polymers. Its chemical structure allows it to be incorporated into renewable monomers, contributing to sustainable practices within the materials science field .

Case Studies and Research Findings

Wirkmechanismus

Methyl sinapate exerts its effects primarily through its ability to absorb ultraviolet radiation and dissipate the energy as heat. This photoprotective mechanism involves the excitation of electrons to higher energy states upon UV absorption, followed by non-radiative relaxation back to the ground state. This process prevents the formation of harmful reactive oxygen species and protects biological tissues from UV-induced damage .

Vergleich Mit ähnlichen Verbindungen

Methyl sinapate is unique among sinapate esters due to its specific photoprotective properties. Similar compounds include:

Ethyl sinapate: Similar in structure but with an ethyl group instead of a methyl group.

Sinapoyl glucose: A glycosylated derivative of sinapic acid, found in plants.

Sinapoyl malate: Another ester derivative of sinapic acid, commonly found in plants.

This compound stands out due to its optimal balance of UV absorption, stability, and ease of synthesis, making it a valuable compound for various applications.

Biologische Aktivität

Methyl sinapate, a derivative of sinapic acid, is gaining attention for its diverse biological activities. This compound is primarily recognized for its roles as a natural sunscreen and its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

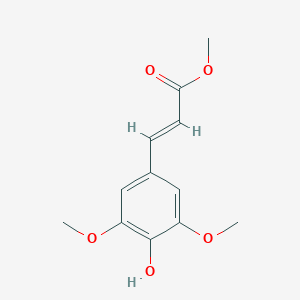

Chemical Structure and Properties

This compound is an ester formed from sinapic acid and methanol. Its molecular structure allows it to absorb UV radiation effectively, making it a candidate for use in sunscreens. The compound is characterized by the following chemical formula:

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively.

| Study | Method | Findings |

|---|---|---|

| Kern et al. (2003) | DPPH Assay | This compound showed a notable ability to inhibit DPPH radical formation at concentrations as low as 20 μM. |

| Chen (2016) | LDL Oxidation Model | At 10 μM concentration, this compound inhibited LDL oxidation by 76%, outperforming sinapic acid (59%). |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various in vitro studies. It appears to modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Case Study : In a study involving macrophage cell lines, this compound reduced the expression of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 40% when treated with lipopolysaccharides (LPS) .

3. Antimicrobial Properties

This compound has been shown to possess antimicrobial activity against various pathogens. This property is particularly relevant in food preservation and pharmaceutical applications.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.8 mg/mL |

These findings suggest that this compound could be a viable natural preservative or therapeutic agent against bacterial infections.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : this compound scavenges reactive oxygen species (ROS), thereby reducing oxidative stress and preventing cellular damage.

- Anti-inflammatory Pathway : It inhibits nuclear factor kappa B (NF-κB) activation, leading to decreased expression of inflammatory mediators .

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits DNA replication in pathogens .

Case Studies

- Skin Protection Studies

- Food Preservation

Eigenschaften

IUPAC Name |

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYWLKSLVYOI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-94-2 | |

| Record name | Antithiamine factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl sinapate has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol.

ANone: Yes, several research papers provide spectroscopic data for this compound, including:

- 13C NMR and Mass Spectrometry Data: [] This study reports the 13C NMR and mass spectral data for this compound and various synthesized esters.

- UV, IR, 1H, 13C, and 2D NMR Data: [] This research utilizes UV, IR, and various NMR techniques (1H, 13C, 2D) to elucidate the structure of this compound isolated from Kopsia singapurensis Ridl.

ANone: While specific material compatibility data is not provided in the papers, this compound's solubility in various organic solvents has been investigated. Studies have determined its solubility in:

- tert-butanol, tert-pentanol, ethyl acetate, and n-hexane: [] This research determined solubilities and thermodynamic properties of dissolution for this compound in these solvents.

- Eight imidazolium-based ionic liquids: [] This study explored this compound's solubility in various ionic liquids composed of PF6− and BF4− anions.

ANone: The research primarily focuses on this compound's potential as a natural antioxidant and its role in plant biology. Further research is needed to explore applications based on its material compatibility and stability under various conditions.

ANone: Hydrolysis of this compound and other related compounds by FAEs plays a significant role in:

- Biodegradation of plant cell walls: [] FAEs contribute to the breakdown of plant materials by releasing ferulic acid from its esterified forms, including this compound.

- Improving the digestibility of plant biomass: [] FAEs enhance the enzymatic digestibility of plant cell walls, potentially improving the utilization of plant biomass for various applications.

ANone: Yes, computational chemistry has been employed to investigate the photoprotection mechanism of this compound:

- Quantum chemical calculations and femtosecond transient absorption spectroscopy: [, ] These studies utilized computational methods alongside experimental techniques to understand the excited-state dynamics of this compound and its photoisomerization process.

ANone: Several studies highlight the impact of structural modifications on this compound's properties:

- Hydroxyl group methylation and antioxidant activity: [] This research indicates that methylation of the hydroxyl group on the phenol ring of this compound decreases its free radical scavenging activity.

- Substitution and UV energy dissipation mechanisms: [] This study reveals that substitution patterns on the aromatic ring of this compound influence its UV energy dissipation mechanisms, impacting its potential as a sunscreen agent.

- Ester chain length and anti-inflammatory activity: [] This research shows that increasing the ester chain length of sinapic acid esters, including this compound, generally enhances their anti-inflammatory activity in a rat paw edema model.

A: While specific stability data is limited in the provided research, one study mentions the thermal instability of the cis form of this compound. [] Further research is needed to comprehensively assess its stability under various storage conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.